molecular formula C14H14N2O4 B317447 N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide

N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B317447
M. Wt: 274.27 g/mol
InChI Key: FNBLPDXEOXUHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a methoxyphenyl ring, which is further connected to a furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide typically involves the acetylation of 4-amino-2-methoxyphenyl with acetic anhydride, followed by the coupling of the resulting intermediate with 2-furoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to a temperature range of 50°C to 70°C to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-[4-(hydroxyamino)-2-methoxyphenyl]-2-furamide.

    Reduction: Formation of N-[4-(amino)-2-methoxyphenyl]-2-furamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxyphenyl and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)acetamide
  • N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide
  • Azithromycin Related Compound H

Comparison: N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide is unique due to the presence of both a methoxyphenyl and a furan ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-(4-acetamido-2-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-9(17)15-10-5-6-11(13(8-10)19-2)16-14(18)12-4-3-7-20-12/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

FNBLPDXEOXUHRN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC

Origin of Product

United States

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